molecular formula C19H18N2O6S B3607126 Methyl 2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4,5-dimethoxybenzoate

Methyl 2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4,5-dimethoxybenzoate

Cat. No.: B3607126
M. Wt: 402.4 g/mol
InChI Key: AUWWIOKPKINLDG-UHFFFAOYSA-N
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Description

Methyl 2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4,5-dimethoxybenzoate is a complex organic compound that features a benzoxazole moiety. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4,5-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Involving nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, tert-butyl hydroperoxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

Methyl 2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4,5-dimethoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The benzoxazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating them to exert its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4,5-dimethoxybenzoate is unique due to its specific substitution pattern and the presence of both benzoxazole and dimethoxybenzoate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6S/c1-24-15-8-11(18(23)26-3)13(9-16(15)25-2)20-17(22)10-28-19-21-12-6-4-5-7-14(12)27-19/h4-9H,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWWIOKPKINLDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CSC2=NC3=CC=CC=C3O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4,5-dimethoxybenzoate
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Methyl 2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4,5-dimethoxybenzoate
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Methyl 2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4,5-dimethoxybenzoate
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Methyl 2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4,5-dimethoxybenzoate
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Methyl 2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4,5-dimethoxybenzoate

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